4-Cyanophenylacetic acid
Overview
Description
4-Cyanophenylacetic acid is an organic compound with the molecular formula C9H7NO2. It is characterized by the presence of a cyano group (-CN) attached to a phenyl ring, which is further connected to an acetic acid moiety. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is used as a nitrile precursor in the synthesis of 1,2,4,5-tetrazines .
Mode of Action
4-Cyanophenylacetic acid interacts with its targets through chemical reactions. It is used as a nitrile precursor to synthesize 1,2,4,5-tetrazines by reacting with aliphatic nitriles and hydrazine in the presence of Lewis acid metal catalysts .
Biochemical Pathways
It is known to be involved in the synthesis of 1,2,4,5-tetrazines .
Result of Action
It is known to be used in the synthesis of 1,2,4,5-tetrazines .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Cyanophenylacetic acid are largely derived from its ability to act as a nitrile precursor. It can react with aliphatic nitriles and hydrazine in the presence of Lewis acid metal catalysts
Molecular Mechanism
The molecular mechanism of this compound is primarily related to its role as a nitrile precursor. It can participate in the synthesis of 1,2,4,5-tetrazines, which are heterocyclic compounds with various applications in biochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cyanophenylacetic acid can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzyl chloride with sodium cyanide, followed by hydrolysis to yield the desired product. Another method includes the copper-catalyzed reaction of 4-cyanobenzyl bromide with potassium cyanide in the presence of a suitable solvent.
Industrial Production Methods: In industrial settings, this compound is typically produced via large-scale organic synthesis processes. These processes often involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Cyanophenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-cyanobenzoic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of the cyano group can yield 4-aminophenylacetic acid, typically using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: 4-Cyanobenzoic acid.
Reduction: 4-Aminophenylacetic acid.
Substitution: Products depend on the nucleophile used, such as 4-aminophenylacetic acid when using ammonia.
Scientific Research Applications
4-Cyanophenylacetic acid is utilized in a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, including tetrazines and quinoxalines.
Biology: The compound is used in the development of biochemical assays and as a building block for bioactive molecules.
Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is employed in the production of dyes, agrochemicals, and specialty chemicals.
Comparison with Similar Compounds
4-Cyanobenzoic acid: Similar structure but lacks the acetic acid moiety.
4-Aminophenylacetic acid: Formed by the reduction of 4-cyanophenylacetic acid.
4-Trifluoromethylphenylacetic acid: Contains a trifluoromethyl group instead of a cyano group.
Uniqueness: this compound is unique due to the presence of both a cyano group and an acetic acid moiety, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and industrial processes.
Properties
IUPAC Name |
2-(4-cyanophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBXRQONNWEETE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203054 | |
Record name | 4-Cyanophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5462-71-5 | |
Record name | 4-Cyanophenylacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5462-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cyanophenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5462-71-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14104 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Cyanophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-cyanophenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.321 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CYANOPHENYLACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJK6AE7K3P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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